tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate
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Overview
Description
tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The process generally includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization methods.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the Boc-protected compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the isoquinoline ring or the aminomethyl group.
Substitution: The tert-butyl group can be substituted under specific conditions, although it provides steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and further functionalization.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets. The isoquinoline core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate acetate
Uniqueness
The oxalate salt form of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate provides unique solubility and stability properties compared to other similar compounds. This can be advantageous in certain applications where solubility and stability are critical factors.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16;3-1(4)2(5)6/h4-7,13H,8-10,16H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQTYBQRMQVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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